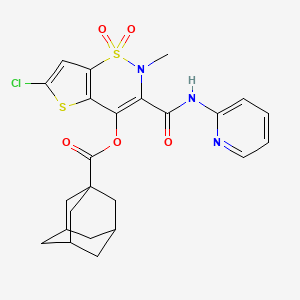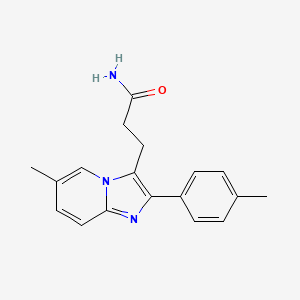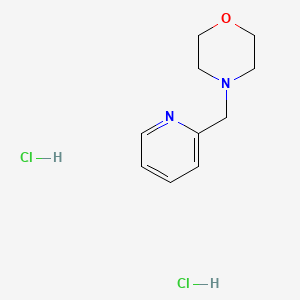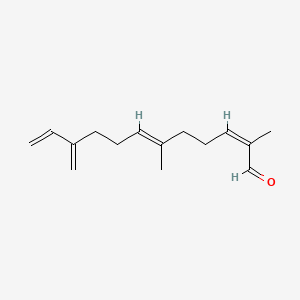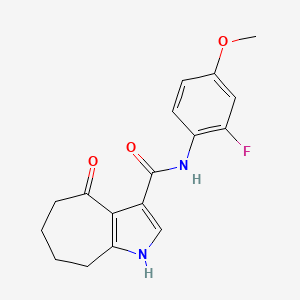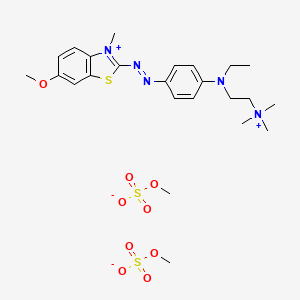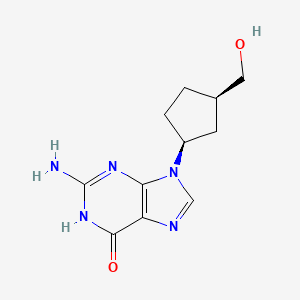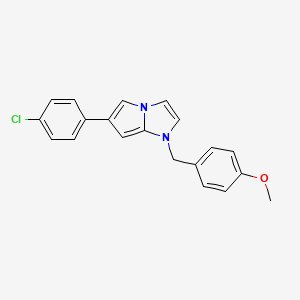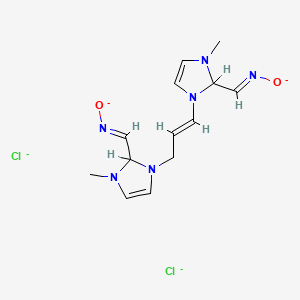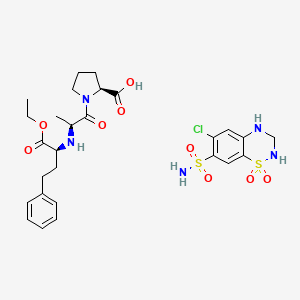
Enalapril maleate and hydrochlorothiazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enalapril maleate and hydrochlorothiazide is a combination medication used primarily for the treatment of hypertension (high blood pressure). Enalapril maleate is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. Together, they work synergistically to lower blood pressure by reducing the workload on the heart and promoting the excretion of excess fluid and salt from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide: Hydrochlorothiazide is synthesized by the reaction of 3-chloroaniline with sulfuryl chloride to form 3-chloro-6-sulfonyl chloride, which is then cyclized to form the thiazide ring structure.
Industrial Production Methods
Industrial production of enalapril maleate and hydrochlorothiazide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Enalapril maleate can undergo oxidation to form enalaprilat, its active metabolite.
Reduction: Hydrochlorothiazide can be reduced to form its corresponding dihydro derivative.
Substitution: Both compounds can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Enalaprilat: Formed from the oxidation of enalapril maleate.
Dihydrohydrochlorothiazide: Formed from the reduction of hydrochlorothiazide.
Wissenschaftliche Forschungsanwendungen
Enalapril maleate and hydrochlorothiazide have extensive applications in scientific research:
Chemistry: Used as reference standards in analytical chemistry for the development of new analytical methods.
Biology: Studied for their effects on cellular processes and signaling pathways.
Medicine: Widely researched for their therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the formulation of combination drugs for the treatment of cardiovascular diseases.
Wirkmechanismus
Enalapril Maleate
Enalapril maleate is a prodrug that is converted to enalaprilat, an active metabolite that inhibits angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect helps to lower blood pressure by reducing blood volume .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lisinopril: Another angiotensin-converting enzyme inhibitor used for hypertension.
Furosemide: A loop diuretic used for edema and hypertension.
Carvedilol: A beta-blocker used for heart failure and hypertension.
Uniqueness
Enalapril maleate and hydrochlorothiazide combination is unique due to its dual mechanism of action, targeting both the renin-angiotensin-aldosterone system and the renal excretion pathways. This combination provides a more comprehensive approach to managing hypertension compared to single-agent therapies .
Eigenschaften
CAS-Nummer |
500170-31-0 |
|---|---|
Molekularformel |
C27H36ClN5O9S2 |
Molekulargewicht |
674.2 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C7H8ClN3O4S2/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13)/t14-,16-,17-;/m0./s1 |
InChI-Schlüssel |
VIOADABYSUDBEY-BDURURIASA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
